molecular formula C12H17BrClNO B1525282 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride CAS No. 1219976-77-8

4-[(3-Bromobenzyl)oxy]piperidine hydrochloride

Cat. No.: B1525282
CAS No.: 1219976-77-8
M. Wt: 306.62 g/mol
InChI Key: JKLOTKDQLPHHFZ-UHFFFAOYSA-N
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Description

4-[(3-Bromobenzyl)oxy]piperidine hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a piperidine ring substituted with a 3-bromobenzyl group, and it is often used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride typically involves the reaction of piperidine with 3-bromobenzyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and other chemical compounds.

Biology: In biological research, this compound is utilized to study the interactions between small molecules and biological targets. It can be used to investigate the binding affinity and specificity of various receptors and enzymes.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its unique structure makes it a candidate for the synthesis of novel therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, leading to biological responses. The exact pathways involved can vary, but they often include binding to specific sites on the target molecules and modulating their activity.

Comparison with Similar Compounds

  • 4-Bromobenzyl Alcohol: This compound is structurally similar but lacks the piperidine ring.

  • 3-Bromobenzyl Chloride: A precursor used in the synthesis of 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride.

  • Piperidine: The core structure without the bromobenzyl group.

Uniqueness: this compound is unique due to its combination of the piperidine ring and the 3-bromobenzyl group

Properties

IUPAC Name

4-[(3-bromophenyl)methoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO.ClH/c13-11-3-1-2-10(8-11)9-15-12-4-6-14-7-5-12;/h1-3,8,12,14H,4-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLOTKDQLPHHFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCC2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219976-77-8
Record name Piperidine, 4-[(3-bromophenyl)methoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219976-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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